molecular formula C13H10ClN3O3S B2446214 N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898648-58-3

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2446214
CAS No.: 898648-58-3
M. Wt: 323.75
InChI Key: KTKJTSFLWMNXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole moiety enhances its potential for interactions with biological targets, while the chlorinated pyrimidine and methylsulfanyl groups contribute to its versatility in chemical reactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-21-13-15-5-8(14)11(17-13)12(18)16-7-2-3-9-10(4-7)20-6-19-9/h2-5H,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKJTSFLWMNXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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